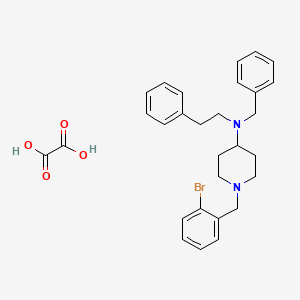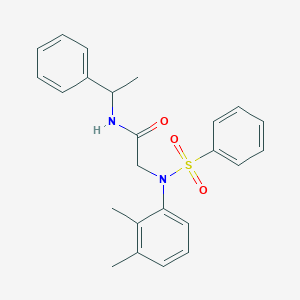![molecular formula C17H16N2O4S2 B3972352 4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide](/img/structure/B3972352.png)
4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide
Übersicht
Beschreibung
4-[(Methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide, also known as MNBSA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been shown to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. This compound has been shown to bind to the active site of carbonic anhydrase enzymes, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition can lead to a range of physiological effects, including the reduction of blood pH and the inhibition of bone resorption.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory prostaglandins. This compound has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-microbial properties by inhibiting the growth of a range of bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. This compound also possesses a range of biological activities, making it a versatile compound for investigating a range of physiological processes. However, this compound also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide. One area of interest is investigating its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is investigating its potential as a diagnostic tool for the detection of carbonic anhydrase activity in cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of physiological processes.
Wissenschaftliche Forschungsanwendungen
4-[(methylsulfonyl)amino]-N-1-naphthylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes, including acid-base balance, respiration, and bone resorption.
Eigenschaften
IUPAC Name |
4-(methanesulfonamido)-N-naphthalen-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-24(20,21)18-14-9-11-15(12-10-14)25(22,23)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLUSLWBMHHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-fluorobenzyl)thio]-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B3972270.png)
![2-[(phenylsulfonyl)amino]cyclohexyl formate](/img/structure/B3972282.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3972298.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3972305.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3972340.png)
![N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide](/img/structure/B3972342.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972346.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3972355.png)
![1-[1-(4-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972360.png)

![7-(cyclopropylmethyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3972373.png)

![1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)